molecular formula C15H15NS2 B12557396 3-(10H-Phenothiazin-10-YL)propane-1-thiol CAS No. 193065-08-6

3-(10H-Phenothiazin-10-YL)propane-1-thiol

Cat. No.: B12557396
CAS No.: 193065-08-6
M. Wt: 273.4 g/mol
InChI Key: VSGUBZQNHFGUOP-UHFFFAOYSA-N
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Description

3-(10H-Phenothiazin-10-YL)propane-1-thiol is a chemical compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by the presence of a phenothiazine core attached to a propane-1-thiol group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(10H-Phenothiazin-10-YL)propane-1-thiol typically involves the reaction of phenothiazine with a suitable alkylating agent. One common method is the reaction of phenothiazine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(10H-Phenothiazin-10-YL)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phenothiazine core can be reduced under specific conditions to form dihydrophenothiazine derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Thioethers or other substituted derivatives.

Scientific Research Applications

3-(10H-Phenothiazin-10-YL)propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(10H-Phenothiazin-10-YL)propane-1-thiol involves its interaction with specific molecular targets and pathways. The phenothiazine core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the thiol group can form covalent bonds with proteins, altering their function and activity. These interactions contribute to the compound’s biological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with a similar core structure.

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic medication.

    Promethazine: Another phenothiazine derivative with antihistamine properties.

Uniqueness

3-(10H-Phenothiazin-10-YL)propane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other phenothiazine derivatives that may lack this functional group.

Properties

CAS No.

193065-08-6

Molecular Formula

C15H15NS2

Molecular Weight

273.4 g/mol

IUPAC Name

3-phenothiazin-10-ylpropane-1-thiol

InChI

InChI=1S/C15H15NS2/c17-11-5-10-16-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)16/h1-4,6-9,17H,5,10-11H2

InChI Key

VSGUBZQNHFGUOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCS

Origin of Product

United States

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